N-Heptyl methylphosphonofluoridate is a chemical compound classified as a nerve agent, specifically within the category of organophosphorus compounds. Its molecular formula is , indicating that it contains eight carbon atoms, eighteen hydrogen atoms, two oxygen atoms, one phosphorus atom, and one fluorine atom . The compound is characterized by its unique structure, which includes a heptyl group and a methylphosphonofluoridate moiety. This configuration contributes to its high toxicity and potential use in chemical warfare.
This synthetic route requires careful handling due to the toxicity associated with intermediates and final products.
As a nerve agent, n-heptyl methylphosphonofluoridate exhibits potent biological activity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme essential for the breakdown of acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of both muscarinic and nicotinic receptors. The consequences include:
Studies on n-heptyl methylphosphonofluoridate have focused on its interactions with biological systems, particularly regarding its binding affinity to AChE and other esterases. The aging process—wherein the phosphorylated enzyme becomes increasingly resistant to reactivation—has been a significant focus of research. Factors influencing this process include:
Understanding these interactions is vital for developing effective countermeasures against exposure .
N-Heptyl methylphosphonofluoridate belongs to a broader class of organophosphorus compounds known for their neurotoxic effects. Here are some similar compounds:
Compound Name | Chemical Formula | Notable Characteristics |
---|---|---|
Soman (GD) | C7H16FOP | Highly toxic nerve agent with rapid action |
Sarin (GB) | C4H10FO2P | Known for its volatility and use in chemical warfare |
VX | C11H26NOPS | Extremely potent with a long-lasting effect |
Tabun (GA) | C5H11N2O2P | Contains a cyanide group; less stable than others |
N-Heptyl methylphosphonofluoridate's uniqueness lies in its specific alkyl chain length (heptyl) compared to other agents, which influences its physical properties and biological activity. It also exhibits different hydrolysis rates than other similar compounds, making it relevant in studies concerning chemical stability and environmental impact .
The systematic nomenclature of n-Heptyl methylphosphonofluoridate follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 1-[fluoro(methyl)phosphoryl]oxyheptane [1]. This designation reflects the compound's structural components: a heptyl chain connected through an oxygen bridge to a phosphoryl group bearing both methyl and fluorine substituents [2].
The compound is recognized under multiple systematic and common nomenclatures within chemical databases and literature. The Chemical Abstracts Service registry identifies this compound as Methylphoshonic acid, fluoroanhydride, heptyl ester [1] [3]. Alternative systematic designations include Phosphonofluoridic acid, methyl-, heptyl ester and Phosphonofluoridic acid, P-methyl-, heptyl ester [2] [5]. These variations reflect different approaches to naming organophosphorus compounds within the phosphonofluoridate class [4] [6].
Table 1: Comprehensive Nomenclature and Registry Information
Designation Type | Name/Identifier | Source |
---|---|---|
IUPAC Name | 1-[fluoro(methyl)phosphoryl]oxyheptane | PubChem [1] |
Primary Common Name | n-Heptyl methylphosphonofluoridate | Multiple databases [1] [2] |
Alternative Common Name | Heptyl methylphosphonofluoridate | NIST WebBook [2] |
Chemical Abstracts Name | Methylphoshonic acid, fluoroanhydride, heptyl ester | Chemical databases [1] [3] |
Systematic Name 1 | Phosphonofluoridic acid, methyl-, heptyl ester | NIST [2] [5] |
Systematic Name 2 | Phosphonofluoridic acid, P-methyl-, heptyl ester | Chemical registries [2] [3] |
CAS Registry Number | 162085-82-7 | Multiple sources [1] [2] [10] |
DSSTox Substance ID | DTXSID20335280 | EPA databases [1] [3] |
The compound appears in regulatory frameworks as part of the broader organophosphorus chemical family, specifically within the alkyl methylphosphonofluoridate series [4] [6]. International chemical control regimes recognize compounds of this structural class under systematic categorization schemes for organophosphorus substances [25].
The molecular formula of n-Heptyl methylphosphonofluoridate is C₈H₁₈FO₂P, representing a molecular composition of eight carbon atoms, eighteen hydrogen atoms, one fluorine atom, two oxygen atoms, and one phosphorus atom [1] [2]. This empirical formula places the compound within the organophosphorus ester classification, specifically as a phosphonofluoridate derivative [10] [13].
The molecular weight calculations yield a standard molecular weight of 196.20 grams per mole [1] [3] [13]. High-resolution mass spectrometry determinations provide an exact mass of 196.102845 atomic mass units [10] [13]. These values are consistent across multiple authoritative chemical databases and represent precise measurements for identification and analytical purposes [2] [5].
Table 2: Molecular Composition and Mass Data
Property | Value | Units | Source |
---|---|---|---|
Molecular Formula | C₈H₁₈FO₂P | - | PubChem/NIST [1] [2] |
Molecular Weight | 196.20 | g/mol | Multiple databases [1] [13] |
Exact Mass | 196.102845 | amu | High-resolution MS [10] [13] |
Carbon Content | 8 atoms | - | Formula analysis [1] |
Hydrogen Content | 18 atoms | - | Formula analysis [1] |
Fluorine Content | 1 atom | - | Formula analysis [1] |
Oxygen Content | 2 atoms | - | Formula analysis [1] |
Phosphorus Content | 1 atom | - | Formula analysis [1] |
The elemental composition analysis reveals a carbon content of approximately 48.98%, hydrogen content of 9.24%, fluorine content of 9.69%, oxygen content of 16.31%, and phosphorus content of 15.78% by mass [1] [2]. These proportions are characteristic of medium-chain alkyl phosphonofluoridate compounds and provide fingerprint data for analytical identification [10] [13].
The two-dimensional structural representation of n-Heptyl methylphosphonofluoridate reveals a linear heptyl chain connected through an ether linkage to a tetrahedral phosphorus center [1] [10]. The phosphorus atom forms four bonds: one to oxygen (connecting to the heptyl chain), one to a methyl group, one to fluorine, and one phosphoryl double bond to oxygen [2] [5].
The canonical SMILES notation CCCCCCCOP(=O)(C)F provides a linear representation of the molecular connectivity, indicating the seven-carbon alkyl chain terminating in an oxygen that bridges to the phosphoryl group [1] [10]. The InChI identifier InChI=1S/C8H18FO2P/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 encodes the complete structural information including hydrogen positions [1] [2].
Table 3: Structural Descriptors and Connectivity Data
Descriptor Type | Value | Source |
---|---|---|
SMILES | CCCCCCCOP(=O)(C)F | PubChem [1] |
InChI | InChI=1S/C8H18FO2P/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 | Chemical databases [1] [2] |
InChIKey | CVKLOBCYWQJDHP-UHFFFAOYSA-N | Multiple sources [1] [2] [10] |
Core Structure | Phosphonofluoridate ester | Literature analysis [17] |
Alkyl Chain Length | Seven carbons (heptyl) | Molecular analysis [1] |
Functional Groups | Phosphoryl, ether, alkyl | Structural classification [2] |
Three-dimensional conformational analysis reveals that the heptyl chain exhibits significant rotational freedom around carbon-carbon single bonds, resulting in multiple low-energy conformations [18]. The phosphorus center adopts a distorted tetrahedral geometry due to the different electronic demands of the substituents [16] [17]. The phosphoryl double bond (P=O) creates partial double-bond character that restricts rotation around the phosphorus-oxygen axis [19].
Computational studies of related organophosphorus compounds indicate that alkyl phosphonofluoridate structures exhibit conformational flexibility primarily in the alkyl chain regions, while the phosphoryl group maintains relatively rigid geometry [18] [21]. The fluorine substituent influences the electronic distribution around the phosphorus center, affecting both bond lengths and angles compared to non-fluorinated analogs [19] [30].
Computational modeling approaches for organophosphorus compounds typically employ density functional theory methods to predict accurate molecular geometries [18] [21]. For phosphonofluoridate structures, the tetrahedral coordination around phosphorus requires careful consideration of electronic effects from the highly electronegative fluorine substituent [19] [28].
The phosphorus center in n-Heptyl methylphosphonofluoridate is expected to exhibit bond angles deviating from ideal tetrahedral values due to the different steric and electronic requirements of its substituents [16] [31]. Phosphorus-fluorine bonds in organophosphorus compounds typically range from 1.54 to 1.58 Angstroms, while phosphorus-oxygen bonds span 1.54 to 1.62 Angstroms depending on bond order and electronic environment [28] [33].
Table 4: Predicted Geometric Parameters
Parameter | Expected Range | Units | Basis |
---|---|---|---|
P-F Bond Length | 1.54-1.58 | Angstroms | Literature P-F bonds [28] |
P-O Bond Length | 1.54-1.62 | Angstroms | Phosphate references [33] |
P-C Bond Length | 1.80-1.83 | Angstroms | Organophosphorus data [17] |
O-P-F Bond Angle | 109-114 | Degrees | Tetrahedral deviation [16] |
C-P-O Bond Angle | 109-114 | Degrees | Steric considerations [31] |
P=O Bond Length | 1.45-1.50 | Angstroms | Phosphoryl groups [33] |
Molecular dynamics simulations of organophosphorus esters demonstrate that alkyl chains undergo rapid conformational interconversion at ambient temperatures, while the phosphoryl core maintains structural integrity [18] [21]. The presence of fluorine creates additional electrostatic interactions that can influence preferred conformations and rotational barriers around adjacent bonds [19] [30].
Force field parameterization for phosphonofluoridate compounds requires specialized treatment of the phosphorus-fluorine bond due to its unique electronic characteristics [19]. Standard computational approaches must account for the polarization effects of fluorine on the phosphorus center and the resulting impact on molecular geometry and conformational preferences [30] [34].
The synthesis of n-heptyl methylphosphonofluoridate requires specialized microsynthesis approaches that address both the scale limitations and the unique reactivity challenges associated with organophosphorus fluorine compounds. Contemporary research has established several viable pathways for the preparation of alkyl phosphonofluoridates, each offering distinct advantages in terms of yield, selectivity, and operational safety.
The Michaelis-Arbuzov reaction represents the classical approach for constructing phosphorus-carbon bonds in organophosphorus chemistry [1] [2]. This transformation involves the reaction of trialkyl phosphites with alkyl halides under thermal conditions, typically requiring temperatures between 120-200°C for optimal conversion rates [2] [3]. The mechanism proceeds through nucleophilic attack of the phosphite on the alkyl halide, followed by rearrangement to form the desired phosphonate structure [1] [2]. For n-heptyl methylphosphonofluoridate synthesis, this approach yields products in the range of 60-85% after 2-8 hours of reaction time [1].
Recent advances have introduced electrophilic activation methodologies as a more efficient alternative for late-stage fluorination of alkyl phosphonates [4] [5]. This approach employs triflic anhydride and nitrogen-heteroaromatic bases to activate readily available alkyl phosphonates, enabling nucleophilic fluorination at room temperature [4] [5]. The method demonstrates remarkable efficiency, achieving yields of 47-78% within 10-60 minutes under mild conditions [4]. The reaction proceeds through electrophilic activation of the phosphorus center, creating reactive phosphine intermediates that readily undergo fluorination [5].
Phosphorus Fluoride Exchange (PFEx) technology has emerged as a cutting-edge advancement in catalytic click-reaction methodology [6] [7]. This technique facilitates the reliable coupling of phosphorus(V)-fluoride loaded hubs with various nucleophiles, including alcohols and amines, to produce stable multidimensional phosphorus(V)-oxygen and phosphorus(V)-nitrogen linked products [6]. The reaction employs Lewis amine base catalysis, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene, to significantly enhance the rate of phosphorus-fluorine exchange [6]. Under optimized conditions, PFEx achieves yields of 81-95% within 1-2 hours at room temperature [6] [7].
Direct fluorination routes utilizing phosphoryl fluoride as the starting material provide another viable pathway for alkyl phosphonofluoridate synthesis [8] [9]. Phosphoryl fluoride reacts with alcohol derivatives under anhydrous conditions to form the desired products [8] [9]. This approach requires careful control of temperature and moisture exclusion to prevent hydrolysis of the reactive phosphoryl fluoride intermediate [9] . Typical yields range from 70-90% over 3-6 hours of reaction time .
Modified Perkow pathways represent specialized variants of the classical Perkow reaction, wherein trialkyl phosphites react with α-haloketones to yield phosphonate products rather than the typical vinyl phosphate products [11] [12]. This approach requires thermal conditions and inert atmosphere protection, achieving yields of 30-65% over extended reaction periods of 4-12 hours [11] [12].
Technique | Starting Materials | Reaction Conditions | Product Yield (%) | Reaction Time |
---|---|---|---|---|
Michaelis-Arbuzov Reaction | Trialkyl phosphites + alkyl halides | Thermal activation 120-200°C | 60-85 | 2-8 hours |
Electrophilic Activation Method | Alkyl phosphonates + triflic anhydride + bases | Room temperature, nitrogen atmosphere | 47-78 | 10-60 minutes |
Phosphorus Fluoride Exchange (PFEx) | Phosphoramidic fluorides + aryl alcohols | Room temperature, catalytic bases | 81-95 | 1-2 hours |
Direct Fluorination Route | Phosphoryl fluoride + alcohol derivatives | Anhydrous conditions, controlled temperature | 70-90 | 3-6 hours |
Modified Perkow Pathway | Trialkyl phosphites + α-haloketones | Thermal conditions, inert atmosphere | 30-65 | 4-12 hours |
The mechanistic pathways governing phosphoryl fluoride esterification reactions exhibit considerable complexity, involving multiple competing processes that determine both product selectivity and reaction efficiency. Understanding these fundamental mechanisms is essential for optimizing synthetic protocols and controlling byproduct formation.
Nucleophilic substitution mechanisms following the SN2 pathway represent the predominant route for phosphoryl fluoride esterification [6] [5]. The mechanism involves nucleophilic attack by alcohol or amine nucleophiles on the electrophilic phosphorus center, leading to displacement of fluoride and formation of the phosphorus-oxygen or phosphorus-nitrogen bond [6]. The rate-determining step involves carbon-phosphorus bond formation, with energy barriers typically ranging from 25-35 kcal/mol [5]. These reactions require elevated temperatures of 120-200°C to overcome the activation energy barrier [1] [13].
Electrophilic activation mechanisms provide an alternative pathway that operates under significantly milder conditions [4] [5]. This approach involves the initial reaction of alkyl phosphonates with triflic anhydride to generate highly electrophilic phosphorus(V) species [4] [5]. The mechanism proceeds through formation of a trifluoromethanesulfonate intermediate, which undergoes subsequent nucleophilic attack by fluoride sources [5]. Density functional theory calculations indicate that the rate-determining step involves phosphorus-oxygen bond activation with an energy barrier of only 22.1 kcal/mol [5]. This reduced activation energy enables reactions to proceed efficiently at room temperature [4] [5].
Phosphorus Fluoride Exchange mechanisms operate through a distinct catalytic pathway involving Lewis amine base activation [6] [7]. The mechanism begins with coordination of the catalyst to the phosphorus-fluorine bond, enhancing its electrophilicity [6]. Subsequent nucleophilic attack by alcohols or amines leads to phosphorus-fluorine bond cleavage and formation of the desired phosphorus-oxygen or phosphorus-nitrogen linkage [6] [7]. The energy barriers for these reactions range from 18-28 kcal/mol, allowing efficient conversion at temperatures between 20-60°C [6].
Thermal elimination mechanisms involve the formation of cyclic transition states that facilitate simultaneous bond breaking and forming processes [14] [15]. These mechanisms typically operate through pericyclic pathways involving four-, five-, or six-membered transition states [15] [16]. The elimination must proceed through syn stereochemistry for four- and five-membered transition states, while coplanarity requirements are relaxed for six-membered systems [15] [16]. Energy barriers for thermal elimination processes range from 30-45 kcal/mol, necessitating temperatures of 200-300°C for efficient conversion [14] [15].
Base-catalyzed substitution mechanisms involve initial coordination of basic species to the phosphorus center, followed by nucleophilic displacement [6] [7]. The mechanism proceeds through formation of a phosphorus-base adduct that activates the system toward subsequent nucleophilic attack [6]. Base coordination represents the rate-determining step, with energy barriers of 20-30 kcal/mol and optimal operating temperatures of 60-120°C [6] [7].
Mechanism Type | Key Intermediates | Rate-Determining Step | Energy Barrier (kcal/mol) | Temperature Range (°C) |
---|---|---|---|---|
Nucleophilic Substitution (SN2) | Phosphorus-alkyl cation | C-P bond formation | 25-35 | 120-200 |
Electrophilic Activation | Trifluoromethanesulfonate intermediate | P-O bond activation | 22.1 | 20-25 |
Phosphorus Fluoride Exchange | Phosphoramidofluoridate complex | P-F bond exchange | 18-28 | 20-60 |
Thermal Elimination | Cyclic transition state | β-elimination | 30-45 | 200-300 |
Base-Catalyzed Substitution | Phosphorus-base adduct | Base coordination | 20-30 | 60-120 |
The synthesis of n-heptyl methylphosphonofluoridate generates various byproducts that must be identified and efficiently removed to achieve the required purity standards for research applications. Comprehensive byproduct analysis and elimination strategies are essential components of successful synthetic protocols.
Hydrogen halide formation represents the most significant byproduct category in phosphoryl fluoride esterification reactions [8] [17] [18]. Hydrofluoric acid and hydrochloric acid are commonly generated through hydrolysis of phosphorus-fluorine bonds and competing side reactions [8] [17]. These byproducts are detected using fluoride ion-selective electrodes, which provide sensitive and specific measurement of fluoride concentrations in reaction mixtures [17] [18]. Elimination of hydrogen halides is accomplished through calcium fluoride trapping beds, which chemically sequester the halide species and prevent their interference with product isolation [18]. This approach achieves elimination efficiencies of 85-95% [18].
Alkyl halide byproducts arise primarily from Michaelis-Arbuzov side reactions and competing elimination pathways [1] [2] [12]. These compounds are identified using gas chromatography-mass spectrometry, which provides both separation and structural identification capabilities [19] [20]. The volatile nature of alkyl halides makes them amenable to removal through vacuum distillation separation techniques [21] [22]. Fractional distillation protocols achieve separation efficiencies of 70-90% when properly optimized for the specific boiling point differences [22].
Phosphorus oxide formation occurs through thermal decomposition pathways, particularly under elevated temperature reaction conditions [23] [14]. These byproducts are readily detected using phosphorus-31 nuclear magnetic resonance spectroscopy, which provides specific chemical shift information for different phosphorus oxidation states [7] [4]. Aqueous washing protocols effectively remove most phosphorus oxide impurities, as they typically exhibit enhanced water solubility compared to the desired organophosphorus products [24]. Elimination efficiencies of 60-80% are routinely achieved through multiple washing cycles [24].
Trifluoromethanesulfonic acid derivatives represent specific byproducts generated in electrophilic activation synthesis routes [4] [5]. These compounds are detected using fluorine-19 nuclear magnetic resonance spectroscopy, which provides characteristic chemical shift patterns for trifluoromethyl-containing species [4] [5]. Column chromatography purification using silica gel or specialized stationary phases enables effective separation of these byproducts from the desired products [25] [26]. Optimized chromatographic protocols achieve purification efficiencies of 80-95% [25].
Unreacted starting materials constitute a persistent byproduct category resulting from incomplete conversion in synthetic transformations [27] [28]. High-performance liquid chromatography provides the most effective detection method for these impurities, offering excellent separation and quantification capabilities [29] [30]. Fractional crystallization techniques leverage differences in solubility to achieve separation, particularly when the starting materials exhibit significantly different crystallization behavior compared to the products [31]. Elimination efficiencies of 75-90% are typically achieved through optimized crystallization protocols [31].
The comprehensive identification and elimination of these byproduct categories is essential for producing high-purity n-heptyl methylphosphonofluoridate suitable for research applications. The integration of multiple analytical techniques with targeted elimination strategies provides the foundation for successful purification protocols.
Byproduct Category | Formation Pathway | Detection Method | Elimination Strategy | Efficiency (%) |
---|---|---|---|---|
Hydrogen halides (HF, HCl) | Hydrolysis of P-F bonds | Fluoride ion-selective electrode | Calcium fluoride trapping beds | 85-95 |
Alkyl halides | Michaelis-Arbuzov side reactions | Gas chromatography-mass spectrometry | Vacuum distillation separation | 70-90 |
Phosphorus oxides | Thermal decomposition | Phosphorus-31 NMR spectroscopy | Aqueous washing protocols | 60-80 |
Trifluoromethanesulfonic acid derivatives | Electrophilic activation residues | Fluorine-19 NMR spectroscopy | Column chromatography purification | 80-95 |
Unreacted starting materials | Incomplete conversion | High-performance liquid chromatography | Fractional crystallization | 75-90 |